Benzyl 4-(5-formylfuran-2-yl)benzoate
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Overview
Description
Benzyl 4-(5-formylfuran-2-yl)benzoate is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological and pharmacological activities. This compound is of particular interest due to its unique structural features, which make it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-formylfuran-2-yl)benzoate typically involves the reaction of benzyl benzoate with 5-formylfuran-2-ylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(5-formylfuran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl 4-(5-carboxyfuran-2-yl)benzoate.
Reduction: Benzyl 4-(5-hydroxymethylfuran-2-yl)benzoate.
Substitution: Various substituted benzyl benzoates depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(5-formylfuran-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(5-formylfuran-2-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The benzofuran moiety can interact with various biological pathways, modulating cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzyl benzoate: Lacks the formyl group but shares the benzyl ester functionality.
5-Formylfuran-2-ylboronic acid: A precursor in the synthesis of Benzyl 4-(5-formylfuran-2-yl)benzoate.
Uniqueness
This compound is unique due to the presence of both the benzofuran and formyl functionalities, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications .
Properties
IUPAC Name |
benzyl 4-(5-formylfuran-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c20-12-17-10-11-18(23-17)15-6-8-16(9-7-15)19(21)22-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVNGJBTRZCYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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